molecular formula C16H16N2O2 B15525489 3-((3-Ethoxy-2-hydroxybenzyl)amino)benzonitrile

3-((3-Ethoxy-2-hydroxybenzyl)amino)benzonitrile

Cat. No.: B15525489
M. Wt: 268.31 g/mol
InChI Key: BDZWGQRSFUTTMF-UHFFFAOYSA-N
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Description

3-((3-Ethoxy-2-hydroxybenzyl)amino)benzonitrile is a useful research compound. Its molecular formula is C16H16N2O2 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

3-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzonitrile

InChI

InChI=1S/C16H16N2O2/c1-2-20-15-8-4-6-13(16(15)19)11-18-14-7-3-5-12(9-14)10-17/h3-9,18-19H,2,11H2,1H3

InChI Key

BDZWGQRSFUTTMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=CC(=C2)C#N

Origin of Product

United States

Biological Activity

3-((3-Ethoxy-2-hydroxybenzyl)amino)benzonitrile, also known as C16H14N2O2, is a compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes the available data on its biological activity, including mechanisms of action, in vitro studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzene ring substituted with an ethoxy group and a hydroxy group, which are critical for its biological activity. The presence of the amino group enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.29 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer cell proliferation and survival. The compound has shown promise as a potential inhibitor of various kinases and enzymes implicated in tumor growth.

Inhibition of Cancer Cell Lines

In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several cancer cell lines. For instance, it has been tested against MDA-MB-231 (a triple-negative breast cancer cell line) and SKBR3 (a HER2-positive breast cancer cell line). The results indicated:

  • MDA-MB-231 : Growth inhibition of approximately 38.4% at a concentration of 10 µM.
  • SKBR3 : Growth inhibition was notably lower at around 3.9% under similar conditions.

These findings suggest that the compound may possess selective cytotoxicity towards certain cancer types, potentially making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the core structure can significantly influence its biological activity:

Modification Effect on Activity
Addition of halogens at specific positionsIncreased potency against MDA-MB-231 cells
Variation in alkyl chain length on the ethoxy groupAltered solubility and bioavailability
Substitution on the benzene ringEnhanced selectivity for certain kinases

These modifications can lead to improved pharmacological profiles and reduced off-target effects .

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds, providing insights into potential therapeutic applications:

  • Inhibitory Effects on Kinases : Compounds structurally related to this compound have shown promise as inhibitors of human kinases involved in cell signaling pathways critical for cancer progression .
  • Antitumor Activity : In vivo studies have indicated that derivatives of this compound may exhibit significant antitumor activity in animal models, further supporting its potential as an anticancer agent .
  • Mechanism Exploration : Research has focused on elucidating the mechanisms by which this class of compounds induces apoptosis in cancer cells, including the modulation of apoptotic pathways and cell cycle arrest .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.